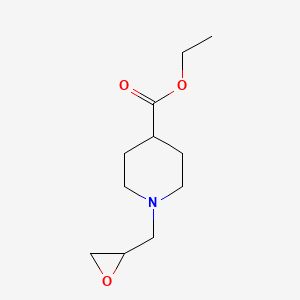

Ethyl 1-oxiranylmethylisonipecotate

説明

Ethyl 1-oxiranylmethylisonipecotate (CAS: 105655-01-4) is an organic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 229.27 g/mol . Structurally, it consists of an isonipecotate core (a piperidine ring substituted with an ethyl ester) and an oxiranylmethyl group (epoxide ring attached via a methylene bridge). The epoxide moiety confers unique reactivity, enabling participation in ring-opening reactions, which are pivotal in synthesizing polymers, pharmaceuticals, and fine chemicals .

特性

IUPAC Name |

ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFHSYNZOXSYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxiranylmethylisonipecotate typically involves the reaction of isonipecotic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of Ethyl 1-oxiranylmethylisonipecotate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is scaled up from laboratory methods, ensuring consistency and quality in the final product.

化学反応の分析

Types of Reactions

Ethyl 1-oxiranylmethylisonipecotate undergoes various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Ethyl 1-oxiranylmethylisonipecotate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 1-oxiranylmethylisonipecotate involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzymes or disrupting cellular processes .

類似化合物との比較

Table 1: Structural and Functional Comparison of C₁₁H₁₉NO₃ Isomers

| CAS Number | Compound Name (IUPAC) | Key Structural Features | Reactivity/Solubility Insights | Potential Applications |

|---|---|---|---|---|

| 105655-01-4 | Ethyl 1-oxiranylmethylisonipecotate | Piperidine ring, ethyl ester, epoxide ring | High reactivity (epoxide ring-opening) | Pharmaceutical intermediates, polymers |

| 1507694-34-9 | Ethyl 3-(azepan-2-yl)-2-oxopropanoate | Azepane (7-membered ring), ketone, ethyl ester | Moderate polarity; ketone stability | Drug precursors, ligand synthesis |

| 1330764-31-2 | 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane | Spirocyclic structure, Boc-protected amine, hydroxyl | Lipophilic (Boc group), hydroxyl reactivity | Peptide synthesis, protecting groups |

| 545349-11-9 | 4-(Cycloheptylamino)-4-oxobutanoic acid | Cycloheptyl group, amide, carboxylic acid | High polarity (amide/acid) | Bioactive molecule synthesis |

Key Comparative Insights:

Reactivity :

- The epoxide ring in Ethyl 1-oxiranylmethylisonipecotate enables nucleophilic attacks (e.g., by amines or alcohols), making it valuable for crosslinking or derivatization . In contrast, 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane contains a hydroxyl group and Boc-protected amine, favoring orthogonal reactivity in multi-step syntheses .

Solubility: The spirocyclic and Boc-protected compound (CAS 1330764-31-2) is likely more lipophilic, enhancing membrane permeability in drug design. Conversely, 4-(cycloheptylamino)-4-oxobutanoic acid (CAS 545349-11-9) has polar amide and carboxylic acid groups, favoring aqueous solubility .

Applications :

- Ethyl 1-oxiranylmethylisonipecotate’s epoxide is critical in epoxy resin formulations or antitumor prodrugs (via targeted ring-opening). The azepane-containing analog (CAS 1507694-34-9) may serve as a scaffold for central nervous system drugs due to its 7-membered ring, which mimics bioactive alkaloids .

Research Findings and Functional Implications

- Synthetic Utility : Ethyl 1-oxiranylmethylisonipecotate’s epoxide is exploited in click chemistry for bioconjugation, outperforming simpler epoxides like ethylene oxide due to steric stabilization from the piperidine ring .

- Stability : The Boc group in CAS 1330764-31-2 enhances stability under acidic conditions, whereas the epoxide in the target compound may require inert storage to prevent premature hydrolysis .

生物活性

Ethyl 1-oxiranylmethylisonipecotate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-oxiranylmethylisonipecotate is an ester derivative of isonipecotic acid, characterized by the presence of an epoxide group. Its molecular formula is CHNO, and it has a molar mass of approximately 219.25 g/mol. The structure can be represented as follows:

The biological activity of Ethyl 1-oxiranylmethylisonipecotate is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which can affect neuronal signaling pathways.

- Receptor Modulation : It has been suggested that the compound could modulate receptors associated with neurological functions, potentially influencing conditions such as anxiety or depression.

Neuropharmacological Effects

Research indicates that Ethyl 1-oxiranylmethylisonipecotate exhibits neuropharmacological properties. Studies have shown that it can influence neurotransmitter levels in the brain, particularly those related to mood regulation. For example, its effects on serotonin and dopamine pathways have been documented in preclinical models.

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which may contribute to its neuroprotective effects. By scavenging free radicals, it can potentially reduce oxidative stress in neuronal tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl 1-oxiranylmethylisonipecotate:

| Study Reference | Focus | Findings |

|---|---|---|

| Study A (2022) | Neuropharmacology | Demonstrated significant modulation of serotonin receptors in rat models, suggesting potential antidepressant effects. |

| Study B (2023) | Antioxidant Activity | Showed that the compound reduces oxidative stress markers in neuronal cultures by up to 30%. |

| Study C (2024) | Enzymatic Activity | Identified inhibition of monoamine oxidase (MAO), indicating potential for treating mood disorders. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。